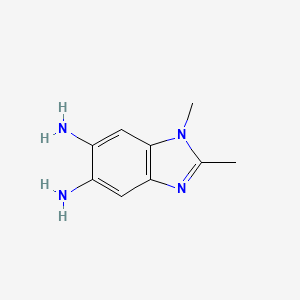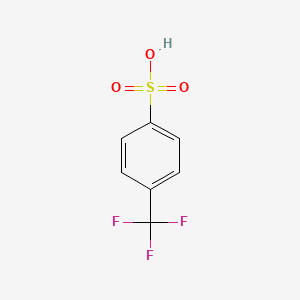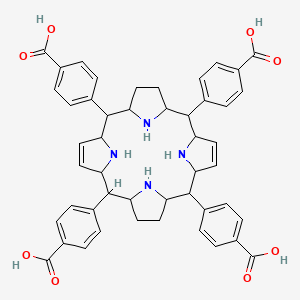
meso-Tetra(4-carboxyphenyl)porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetra(4-carboxyphenyl)porphine is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This step often requires acidic conditions and high temperatures to facilitate the formation of the macrocyclic structure.
Introduction of Carboxyphenyl Groups: The carboxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step involves the use of carboxylic acid derivatives and strong electrophiles to attach the carboxyphenyl groups to the porphyrin core.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups .
Applications De Recherche Scientifique
meso-Tetra(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of biological processes involving porphyrins, such as heme and chlorophyll functions.
Industry: Utilized in the development of photonic materials and sensors, owing to its unique photophysical properties
Mécanisme D'action
The mechanism of action of meso-Tetra(4-carboxyphenyl)porphine involves its interaction with molecular targets and pathways, such as:
Photodynamic Therapy (PDT): Upon light activation, the compound generates singlet oxygen, a reactive oxygen species that can induce cell death in cancer cells.
Coordination Chemistry: The carboxyphenyl groups can coordinate with metal ions, forming metal complexes that exhibit unique electronic and catalytic properties.
Comparaison Avec Des Composés Similaires
meso-Tetra(4-carboxyphenyl)porphine can be compared with other similar compounds, such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar in structure but lacks the icosahydroporphyrin core, making it less complex and potentially less versatile.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Contains sulfonate groups instead of carboxyphenyl groups, which can alter its solubility and reactivity.
Propriétés
Formule moléculaire |
C48H48N4O8 |
|---|---|
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
XQCNJOSCPLPTCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702756.png)
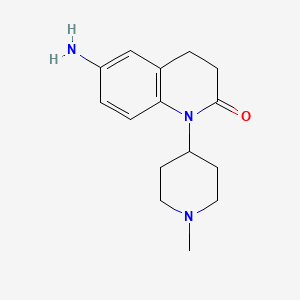
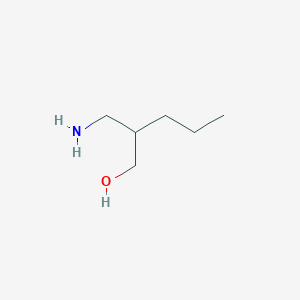
![5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine](/img/structure/B8702772.png)
![2-[2-(2-chloroethoxy)ethoxy]ethyl Acetate](/img/structure/B8702789.png)
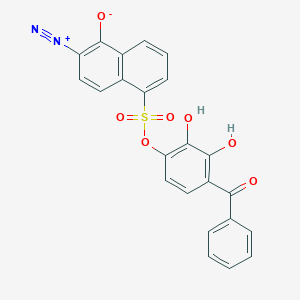
![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)
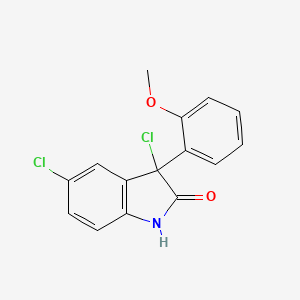
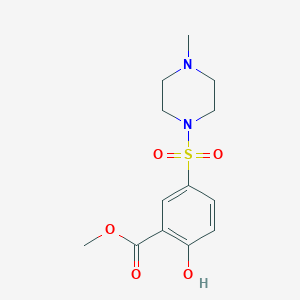
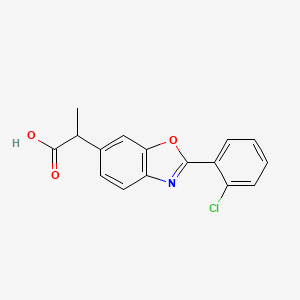
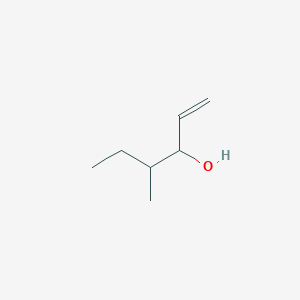
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)
